Linalool-13C3
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Overview
Description
Linalool-13C3 is a stable isotope-labeled compound of linalool, a naturally occurring monoterpene alcohol. Linalool is widely found in various plants and is known for its pleasant floral scent. The isotope labeling with carbon-13 (13C) makes this compound particularly useful in scientific research, especially in studies involving metabolic pathways, environmental fate, and chemical reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Linalool-13C3 can be synthesized through several methods. One common approach involves the chemical synthesis of linalool followed by the incorporation of carbon-13 isotopes. This can be achieved through the use of 13C-labeled precursors in the synthesis process. For example, the use of 13C-labeled acetylene in the synthesis of linalool can result in the formation of this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced chemical synthesis techniques and isotope labeling technologies. High-pressure homogenization and response surface methodology-central composite design are often employed to optimize the production process . Additionally, microbial fermentation using genetically engineered strains has been explored as an environmentally friendly and economically viable method for producing enantiopure linalool .
Chemical Reactions Analysis
Types of Reactions
Linalool-13C3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions are particularly significant, as they can lead to the formation of secondary organic aerosols and other transformation products .
Common Reagents and Conditions
Common reagents used in the oxidation of this compound include hydroxyl radicals (·OH) and peroxy radicals (RO2·). These reactions often occur under atmospheric conditions, both indoors and outdoors . Reduction reactions may involve the use of hydrogen gas (H2) and metal catalysts, while substitution reactions can be facilitated by halogenating agents.
Major Products Formed
The major products formed from the oxidation of this compound include acetone and other low-volatility compounds . These products are of interest due to their potential impact on atmospheric chemistry and human health.
Scientific Research Applications
Linalool-13C3 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies of chemical reaction mechanisms and environmental fate.
Biology: Employed in metabolic studies to trace the incorporation and transformation of linalool in biological systems.
Mechanism of Action
The mechanism of action of Linalool-13C3 involves its interaction with various molecular targets and pathways. In antimicrobial studies, linalool has been shown to disrupt cell membrane integrity, leading to leakage of cytoplasmic contents and inhibition of cellular respiration . Additionally, linalool can modulate enzyme activities and interfere with metabolic processes, contributing to its biological effects .
Comparison with Similar Compounds
Linalool-13C3 can be compared with other similar compounds, such as linalyl acetate and geranyl acetate. These compounds share similar structural features and biological activities but differ in their specific chemical properties and applications . For example:
Linalyl Acetate: Known for its pleasant floral scent and used extensively in the fragrance industry.
Geranyl Acetate: Exhibits antimicrobial and antioxidant properties, making it valuable in both the food and pharmaceutical industries.
This compound stands out due to its isotope labeling, which enhances its utility in scientific research by allowing precise tracking and analysis of its behavior in various systems.
Properties
Molecular Formula |
C10H18O |
---|---|
Molecular Weight |
157.23 g/mol |
IUPAC Name |
3-methyl-7-(113C)methyl(7,8-13C2)octa-1,6-dien-3-ol |
InChI |
InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h5,7,11H,1,6,8H2,2-4H3/i2+1,3+1,9+1 |
InChI Key |
CDOSHBSSFJOMGT-UGJYMQHBSA-N |
Isomeric SMILES |
CC(CCC=[13C]([13CH3])[13CH3])(C=C)O |
Canonical SMILES |
CC(=CCCC(C)(C=C)O)C |
Origin of Product |
United States |
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